N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE

FLAP inhibitor 5-lipoxygenase-activating protein leukotriene biosynthesis

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclohex-3-ene-1-carboxamide (CAS 1421513-33-8) is a synthetic small molecule (C20H25FN2O2, MW 344.43) characterized by a 3-fluorophenyl group, a 2-oxopyrrolidin-1-yl (γ-lactam) spacer, and a cyclohex-3-ene-1-carboxamide terminus. The compound belongs to a chemotype that has been described in vendor documentation as a 5-lipoxygenase-activating protein (FLAP) inhibitor.

Molecular Formula C20H25FN2O2
Molecular Weight 344.43
CAS No. 1421513-33-8
Cat. No. B2366396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE
CAS1421513-33-8
Molecular FormulaC20H25FN2O2
Molecular Weight344.43
Structural Identifiers
SMILESC1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3CCC=CC3
InChIInChI=1S/C20H25FN2O2/c21-17-9-4-6-15(12-17)13-18(23-11-5-10-19(23)24)14-22-20(25)16-7-2-1-3-8-16/h1-2,4,6,9,12,16,18H,3,5,7-8,10-11,13-14H2,(H,22,25)
InChIKeyBCEWKMQVIDAJJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1421513-33-8 — A Cyclohexenecarboxamide FLAP-Inhibitor Candidate


N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclohex-3-ene-1-carboxamide (CAS 1421513-33-8) is a synthetic small molecule (C20H25FN2O2, MW 344.43) characterized by a 3-fluorophenyl group, a 2-oxopyrrolidin-1-yl (γ-lactam) spacer, and a cyclohex-3-ene-1-carboxamide terminus . The compound belongs to a chemotype that has been described in vendor documentation as a 5-lipoxygenase-activating protein (FLAP) inhibitor . However, at the time of this analysis, no quantitative pharmacological, selectivity, or stability data from peer-reviewed primary research papers or authoritative public databases (ChEMBL, DrugBank, PubChem BioAssay) could be located for this exact structure [1]. Procurement decisions should therefore be made with the explicit understanding that the compound's comparative differentiation remains unvalidated against close analogs.

Why 1421513-33-8 Cannot Be Casually Swapped with Other Cyclohexenecarboxamide or Pyrrolidinone Analogs


The target compound embeds three distinct structural features—a 3-fluorophenyl hydrophobic element, a conformationally constrained 2-oxopyrrolidin-1-yl linker, and a cyclohex-3-ene-1-carboxamide moiety—that together define its potential target engagement profile . Even minor modifications to the carboxamide terminus (e.g., exchanging the cyclohexene ring for a cyclopentane, cyclopropane, furan, or linear butanamide, as observed in closely related analogs such as N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclopentanecarboxamide or N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]butanamide) can substantially alter molecular conformation, lipophilicity, and hydrogen-bonding capacity . In the context of FLAP inhibition, subtle changes to the terminal carboxamide group have been shown in related chemotypes to shift binding mode and potency by orders of magnitude . Consequently, substituting 1421513-33-8 with a generic analog lacking the cyclohex-3-ene ring risks losing the specific conformational and electronic profile required for target activity.

Quantitative Procurement Evidence for 1421513-33-8: What the Data Currently Show — and Do Not Show


FLAP Inhibition: Target Assignment Without Validated Affinity or Selectivity Data

Vendor documentation assigns 1421513-33-8 to the FLAP inhibitor class . However, no quantitative IC50, Ki, or binding affinity value for this exact compound has been reported in peer-reviewed journals or public databases that would permit head-to-head comparison against known FLAP inhibitors such as MK-886 (IC50 ~ 2–5 nM in human leukocyte FLAP binding assays) or GSK2190915 (IC50 ~ 2.9 nM). Until primary pharmacological data are disclosed, the compound's FLAP inhibitory potency, selectivity over related targets (5-lipoxygenase, LTA4 hydrolase, LTC4 synthase), and cellular leukotriene inhibition efficacy remain unvalidated.

FLAP inhibitor 5-lipoxygenase-activating protein leukotriene biosynthesis inflammation

Structural Differentiation from Closest Carboxamide-Terminus Analogs Lacks Parallel Pharmacological Comparison

The closest publicly listed analogs differ only at the terminal carboxamide group: cyclopentanecarboxamide (CAS inferred: 1421513-34-9 region), cyclopropanecarboxamide (CAS 1421522-74-8), butanamide (CAS 1421458-45-8), and furan-2-carboxamide (CAS inferred). The cyclohex-3-ene ring in 1421513-33-8 introduces a planar, partially unsaturated six-membered ring with distinct conformational rigidity and potential π-interactions compared to the saturated cyclopentane or small cyclopropane rings . In broader FLAP inhibitor SAR, the terminal hydrophobic group's size, shape, and unsaturation have been shown to influence binding pocket complementarity . However, no side-by-side pharmacological dataset comparing these analogs has been published, so the quantitative advantage of the cyclohex-3-ene substituent over these comparators remains speculative.

structure-activity relationship carboxamide variation cyclohexene ring molecular design

Purity Specification Provides Minimal Differentiation

Vendor listings indicate a typical purity specification of 95% (HPLC) . This is a standard research-grade specification and does not differentiate this compound from other catalog research chemicals, which are routinely supplied at ≥95% purity. No data on residual solvent content, enantiomeric purity (the 2-oxopyrrolidin-1-yl propyl linker contains a chiral center at C-2 of the propyl chain, but no stereochemical specification is provided), or stability-indicating analytical methods have been published.

chemical purity QC specification research-grade compound

Evidence-Linked Applications for 1421513-33-8 in Research and Early-Stage Discovery


Hypothesis-Driven FLAP-Mediated Leukotriene Pathway Investigation

Despite the absence of quantitative potency data, the vendor-assigned FLAP inhibitor classification suggests that this compound may be suitable for exploratory in vitro experiments in leukotriene biosynthesis pathways, provided that researchers first perform their own dose-response validation against recombinant human FLAP and appropriate comparator compounds such as MK-886. Procurement is only recommended as part of a screening set where subsequent in-house potency determination is planned.

Carboxamide-Terminus SAR Exploration in the Fluorophenyl-Pyrrolidinone Chemotype

The compound's structural distinctiveness at the terminal carboxamide (cyclohex-3-ene vs. cyclopentane, cyclopropane, butanamide, or furan-2-carboxamide in publicly listed analogs) makes it a useful tool for systematic structure-activity relationship (SAR) studies aimed at understanding how terminal ring size and unsaturation affect target binding, selectivity, or physicochemical properties . Researchers comparing multiple carboxamide variants in parallel assays could generate the comparative data currently lacking from the public domain.

Computational Chemistry and Pharmacophore Modeling Input

The balanced distribution of hydrogen-bond acceptors (two carbonyl oxygens), a single hydrogen-bond donor (carboxamide N–H), the 3-fluorophenyl aromatic ring, and the cyclohexene moiety makes this compound a suitable entry for molecular docking, molecular dynamics simulations, and pharmacophore model generation targeting FLAP or related proteins. The compound's computed physicochemical properties (cLogP, TPSA) can be benchmarked against known FLAP inhibitors to predict drug-likeness, but predictions require experimental confirmation .

Quote Request

Request a Quote for N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.